[2-[Acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate
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Overview
Description
[2-[Acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate is an organic compound that features both acetyl and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[Acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate typically involves a multi-step process. One common method includes the acetylation of a precursor compound, followed by sulfonylation. The reaction conditions often require the use of acetic anhydride or acetyl chloride as acetylating agents, and sulfonyl chlorides for the sulfonylation step. The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-[Acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The acetyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
[2-[Acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-[Acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate involves its interaction with specific molecular targets. The acetyl and sulfonyl groups can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- [2-[Acetyl-(4-nitrophenyl)sulfonylamino]phenyl] acetate
- [2-[Acetyl-(2-nitrophenyl)sulfonylamino]phenyl] acetate
Uniqueness
What sets [2-[Acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate apart from similar compounds is its specific substitution pattern on the phenyl ring. This unique structure can lead to different reactivity and interaction profiles, making it particularly valuable in certain applications.
Properties
IUPAC Name |
[2-[acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7S/c1-11(19)17(15-8-3-4-9-16(15)25-12(2)20)26(23,24)14-7-5-6-13(10-14)18(21)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDFMZJZYOVFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1OC(=O)C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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